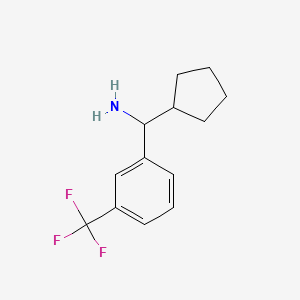
Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C13H16F3N It is characterized by a cyclopentyl group attached to a phenyl ring substituted with a trifluoromethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine typically involves the following steps:
Formation of the Phenyl Ring Substituent: The trifluoromethyl group is introduced to the phenyl ring through electrophilic aromatic substitution using trifluoromethylating agents.
Cyclopentyl Group Attachment: The cyclopentyl group is attached to the phenyl ring via a Friedel-Crafts alkylation reaction.
Methanamine Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl(3-(trifluoromethyl)phenyl)ketone, while reduction could produce cyclopentyl(3-(trifluoromethyl)phenyl)methanol.
Scientific Research Applications
Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is utilized in the development of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism by which Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
Cyclohexyl(3-(trifluoromethyl)phenyl)methanamine: Contains a cyclohexyl group, offering different steric and electronic properties.
Uniqueness
Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine is unique due to its specific combination of a cyclopentyl group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Biological Activity
Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine, also known as a trifluoromethyl-substituted amine, has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to a phenyl ring that bears a trifluoromethyl substituent. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group can modulate the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.
Key Mechanisms:
- Receptor Binding : The compound may act as an agonist or antagonist at various receptors, affecting signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
Biological Activity and Applications
Research indicates that this compound has several potential applications:
-
Pharmacological Potential :
- Investigated for its role as a drug candidate in treating conditions like hypertension and chronic pain due to its receptor-modulating properties.
- Studies suggest it may exhibit anti-inflammatory and analgesic effects through modulation of neurotransmitter systems.
-
Synthesis and Structure-Activity Relationships (SAR) :
- The compound is often synthesized through various methods, including palladium-catalyzed reactions, which improve yield and purity.
- SAR studies indicate that modifications to the trifluoromethyl group can significantly alter biological activity, making it a focus for drug design.
Case Study 1: Antihypertensive Activity
A study explored the antihypertensive effects of this compound analogs. Results showed that specific modifications enhanced binding affinity to angiotensin receptors, leading to reduced blood pressure in animal models.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.
Table 1: Comparison of Biological Activities
Properties
Molecular Formula |
C13H16F3N |
|---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
cyclopentyl-[3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,17H2 |
InChI Key |
OXRDRCOYBZJEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















